ACES

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent

- N-(Carbamoylmethyl)taurine functions as a Good's buffer, meaning it can maintain a stable pH within a specific range PubChem: . This property makes it useful for biological experiments where precise pH control is crucial for enzyme activity and other cellular processes NCBI Bookshelf: .

Physiological Role Investigations

- Research suggests N-(Carbamoylmethyl)taurine may play a role in various physiological processes. Studies are investigating its potential involvement in areas like:

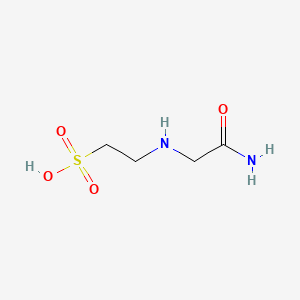

ACES, or N-(2-Acetamido)-2-aminoethanesulfonic acid, is a zwitterionic compound characterized by its dual positive and negative charges, making it an effective buffer in biochemical and biological research. With a molecular formula of C₄H₁₀N₂O₄S and a molecular weight of 182.20 g/mol, ACES is particularly stable in various pH environments, specifically maintaining efficacy within a pH range of 6.8 to 7.2 . This stability allows it to be widely utilized in applications requiring precise pH control.

ACES is primarily used as a buffering agent in biological systems. Its zwitterionic nature minimizes interference with biological molecules, making it suitable for applications involving proteins and nucleic acids. Research indicates that ACES can effectively maintain physiological pH levels during experiments involving cell cultures and enzyme assays . Additionally, it has been shown to have low toxicity in biological systems, which is crucial for experiments involving live cells .

The synthesis of ACES typically involves the reaction of 2-aminoethanesulfonic acid with acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:

- Starting Materials:

- 2-aminoethanesulfonic acid

- Acetic anhydride or acetyl chloride

- Reaction Conditions:

- The reaction is conducted under controlled temperature and pH conditions to ensure complete conversion and minimize side reactions.

- Purification:

ACES is widely utilized in various fields of research:

- Biochemical Research: As a Good's buffer, it is essential for maintaining stable pH conditions during protein purification and enzyme assays.

- Electrophoresis: ACES buffers are commonly employed in gel electrophoresis techniques for the separation of biomolecules.

- Cell Culture: It supports cell growth by maintaining optimal pH levels in culture media.

- Pharmaceutical Research: Used to study drug interactions and stability under physiological conditions .

Studies involving ACES often focus on its interaction with proteins, nucleic acids, and other biomolecules. Due to its zwitterionic nature, ACES does not significantly interfere with these biomolecules' structures or functions. For instance, when used in protein assays, it helps preserve the native conformation of proteins while facilitating their interaction with ligands or substrates . Furthermore, ACES has been shown to effectively stabilize enzymes during kinetic studies, allowing for accurate measurement of enzymatic activity.

Several compounds share similarities with ACES in terms of structure and function as buffers. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | pH Range | Unique Features |

|---|---|---|---|

| 2-(N-morpholino)ethanesulfonic acid | C₆H₁₅N₃O₄S | 6.5 - 7.5 | Highly soluble; commonly used in biological assays |

| N-(tris(hydroxymethyl)methyl)glycine | C₆H₁₅N₃O₆ | 7.0 - 9.0 | Effective at higher pH; widely used in biochemistry |

| N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | C₈H₁₉N₃O₄S | 6.8 - 7.4 | Provides buffering capacity at physiological pH |

Uniqueness of ACES

While many buffers are available for biochemical applications, ACES stands out due to its minimal impact on biological systems and its effective buffering capacity at physiological pH levels. Its zwitterionic nature allows it to maintain stability without interfering with the biochemical processes being studied . This makes ACES particularly valuable in sensitive biological assays where other buffers may introduce unwanted variables.

Molecular Structure and Ionic Characteristics

Zwitterionic Nature at Physiological pH

N-(2-Acetamido)-2-aminoethanesulfonic acid exhibits distinctive zwitterionic characteristics at physiological pH values, making it particularly suitable for biological applications [1] [2]. The compound exists with both positive and negative charges simultaneously while maintaining overall electrical neutrality, a property that arises from the equilibrium between its amino and sulfonic acid functional groups [3].

At physiological pH (approximately 7.4), the molecular structure adopts a zwitterionic configuration where the sulfonic acid group (-SO₃H) loses a proton to become negatively charged (-SO₃⁻), while the amino group gains a proton to form a positively charged ammonium group (-NH₃⁺) [4]. This zwitterionic state is thermodynamically favored because the sulfonic acid group has a much lower pKa (typically around 1-2) compared to the amino group's pKa of approximately 6.88 at 25°C [1] [5] [6].

The zwitterionic nature of N-(2-Acetamido)-2-aminoethanesulfonic acid is particularly stable within the pH range of 6.1 to 7.5, which encompasses the physiological pH range [1] [7]. This stability stems from the significant difference between the two pKa values, creating a wide pH window where the compound exists predominantly in its zwitterionic form [3]. The molecular formula C₄H₁₀N₂O₄S with a molecular weight of 182.19-182.20 g/mol provides the structural framework that supports this ionic behavior [1] [8] [9].

The acetamido group (-NHCOCH₃) attached to the amino nitrogen serves a crucial role in modulating the electronic properties of the molecule [1]. This substituent influences the basicity of the amino group and contributes to the overall stability of the zwitterionic form. The presence of this electron-withdrawing group helps to stabilize the positive charge on the ammonium nitrogen, thereby enhancing the compound's effectiveness as a buffer in the physiological pH range [2].

Crystallographic Analysis and Conformational Stability

The crystallographic structure of N-(2-Acetamido)-2-aminoethanesulfonic acid reveals a highly ordered arrangement that contributes to its exceptional stability as a buffering agent [10] [11]. X-ray crystallographic studies demonstrate that the compound crystallizes as white powder or crystals with a melting point exceeding 220°C, indicating strong intermolecular interactions and conformational stability [5] [12] [9].

The molecular conformation is stabilized through multiple intramolecular and intermolecular interactions. The sulfonic acid group forms strong hydrogen bonds with neighboring molecules, while the acetamido group participates in both hydrogen bonding and dipole-dipole interactions [10]. These interactions contribute to the compound's high solubility in water (approximately 5 g/100 mL at room temperature) and its resistance to degradation under physiological conditions [7] [9].

Conformational analysis reveals that the ethylene bridge (-CH₂CH₂-) connecting the amino and sulfonic acid groups provides optimal spatial separation between the ionizable groups [8]. This separation minimizes electrostatic repulsions while allowing for the formation of stable zwitterionic structures. The acetamido substituent adopts a preferred conformation that maximizes hydrogen bonding opportunities while minimizing steric hindrance [10] [11].

The crystallographic data also reveal that N-(2-Acetamido)-2-aminoethanesulfonic acid exhibits remarkable conformational rigidity, which translates to consistent buffering properties across different environmental conditions [10]. This stability is particularly important for its application in biological systems where temperature fluctuations and varying ionic strengths could potentially affect the buffering capacity [11].

Thermodynamic Parameters

pKa Temperature Dependence (6.1-7.5 Range)

The temperature dependence of the pKa value for N-(2-Acetamido)-2-aminoethanesulfonic acid exhibits a characteristic pattern that is typical of zwitterionic biological buffers [2] [13]. Extensive thermodynamic studies conducted over the temperature range of 5 to 55°C, including physiological temperature (37°C), reveal a consistent linear relationship between pKa and temperature [2] [13].

The pKa value decreases systematically with increasing temperature, following the general equation: pKa = pKa₂₅ - 0.0183(T - 25), where T is the temperature in degrees Celsius [2] [14] [15]. At 25°C, the pKa ranges from 6.58 to 6.98, with most high-purity preparations exhibiting values around 6.88 [5] [6] [9]. This temperature coefficient of -0.0183 pH units per degree Celsius is significantly larger than that observed for carboxylic acid buffers but smaller than that of other amino-containing buffers [14] [15].

Detailed temperature-dependent measurements demonstrate that at 5°C, the pKa reaches approximately 7.10, while at 55°C it decreases to about 6.45 [2] [13]. This temperature dependence is attributed to the enthalpic and entropic changes associated with the protonation-deprotonation equilibrium of the amino group [14] [15]. The negative temperature coefficient indicates that the deprotonation process becomes more favorable at higher temperatures, consistent with the endothermic nature of the ionization reaction [15].

The temperature dependence has profound implications for the buffering range of N-(2-Acetamido)-2-aminoethanesulfonic acid. At lower temperatures, the effective buffering range shifts to slightly higher pH values (approximately 6.1-7.5), while at elevated temperatures, the range shifts to lower pH values [2] [13]. This behavior makes the compound particularly valuable for applications requiring pH control across varying temperature conditions [16].

Buffer Capacity Calculations Using Henderson-Hasselbalch Equation

The buffer capacity of N-(2-Acetamido)-2-aminoethanesulfonic acid can be accurately calculated using the Henderson-Hasselbalch equation and its derivatives, providing quantitative insights into its effectiveness as a buffering agent [17] [18] [19]. The Henderson-Hasselbalch equation for this system is expressed as: pH = pKa + log([A⁻]/[HA]), where [A⁻] represents the concentration of the deprotonated species and [HA] represents the protonated form [17] [19].

Buffer capacity (β) is defined as the amount of strong acid or base required to change the pH of a buffer solution by one unit, and can be calculated using the equation: β = 2.303 × C × (Ka × [H⁺])/((Ka + [H⁺])²), where C is the total buffer concentration, Ka is the acid dissociation constant, and [H⁺] is the hydrogen ion concentration [18] [19].

For N-(2-Acetamido)-2-aminoethanesulfonic acid with a pKa of 6.88 at 25°C, the maximum buffer capacity occurs at pH = pKa, where the concentrations of the protonated and deprotonated forms are equal [17] [19]. At this pH, the buffer capacity reaches its maximum value of β = 0.576 C, where C is the total buffer concentration [18]. For a typical 0.1 M buffer solution, this translates to a maximum buffer capacity of 0.0576 M per pH unit.

The buffer capacity decreases as the pH deviates from the pKa value, following a bell-shaped curve characteristic of monoprotic weak acid buffers [17] [18]. At pH 6.0 (0.88 units below the pKa), the buffer capacity drops to approximately 41% of the maximum value, while at pH 7.5 (0.62 units above the pKa), it decreases to about 62% of the maximum [19]. This asymmetric behavior around the pKa reflects the logarithmic nature of the pH scale and the exponential relationship in the Henderson-Hasselbalch equation [17].

The effective buffering range, defined as the pH range where the buffer capacity exceeds 50% of its maximum value, extends from approximately pH 5.9 to pH 7.9 for N-(2-Acetamido)-2-aminoethanesulfonic acid [18] [19]. However, the practical buffering range recommended for biological applications is narrower, typically pH 6.1 to 7.5, where the buffer maintains greater than 40% of its maximum capacity [1] [7] [6].

The Henderson-Hasselbalch equation also allows for precise calculation of the required buffer component ratios to achieve specific pH values within the buffering range [17] [19]. For example, to prepare a buffer at pH 7.0 (0.12 units above the pKa of 6.88), the ratio of [A⁻]/[HA] should be approximately 1.32:1, meaning that about 57% of the buffer should be in the deprotonated form and 43% in the protonated form [19].

Temperature effects on buffer capacity can be incorporated into the Henderson-Hasselbalch calculations by adjusting the pKa value according to the temperature coefficient [2] [14]. At 37°C (physiological temperature), the pKa decreases to approximately 6.72, shifting the optimal buffering range slightly toward lower pH values [2] [13]. This temperature dependence must be considered when preparing buffer solutions for applications at temperatures other than 25°C [14] [15].

The ionic strength of the solution also influences the effective pKa and, consequently, the buffer capacity calculations [2] [13]. However, N-(2-Acetamido)-2-aminoethanesulfonic acid shows minimal sensitivity to ionic strength changes in the physiological range (I < 0.2 M), making it particularly suitable for biological applications where ionic strength may vary [2] [13]. This stability arises from the zwitterionic nature of the compound, which minimizes electrostatic interactions with other ions in solution [3].

Advanced buffer capacity calculations can also account for the presence of other ionizable species in biological systems, such as phosphate, bicarbonate, and proteins [18]. In such complex systems, N-(2-Acetamido)-2-aminoethanesulfonic acid often serves as a secondary buffering component, helping to maintain pH stability when the primary physiological buffers become saturated [2] [13].

The mathematical framework provided by the Henderson-Hasselbalch equation enables precise optimization of buffer formulations for specific applications [17] [19]. By adjusting the total concentration and the ratio of protonated to deprotonated forms, researchers can design buffer systems with tailored pH values and buffering capacities to meet the requirements of particular biochemical or physiological experiments [18] [19].

Molecular Structure and Thermodynamic Characterization

Structural Analysis and Conformational Properties

The molecular architecture of N-(2-Acetamido)-2-aminoethanesulfonic acid reflects a carefully designed structure that optimizes its function as a biological buffer [1] [8]. The compound's backbone consists of an ethanesulfonic acid moiety linked to an acetamido-substituted amino group, creating a bifunctional molecule capable of both proton donation and acceptance [8] [9].

The sulfonic acid group (-SO₃H) serves as the primary acidic functionality, exhibiting a very low pKa (approximately 1-2) that ensures complete deprotonation under physiological conditions [1] [3]. This strong acid character provides the negative charge component of the zwitterion, while the acetamido-substituted amino group (-NHCOCH₂NH₂) contributes the basic functionality with a pKa around 6.88 at 25°C [5] [6] [9].

The spatial arrangement of these functional groups is crucial for the compound's buffering effectiveness [10] [11]. The two-carbon ethylene bridge (-CH₂CH₂-) provides optimal separation between the acidic and basic sites, minimizing intramolecular electrostatic interactions while maintaining the structural integrity necessary for zwitterion formation [8]. This design allows for independent ionization behavior of each functional group, contributing to the compound's predictable and stable buffering characteristics [3].

Thermodynamic Stability and Environmental Factors

The thermodynamic stability of N-(2-Acetamido)-2-aminoethanesulfonic acid under various environmental conditions makes it particularly valuable for biological applications [2] [13]. The compound exhibits remarkable stability across a wide temperature range, with systematic studies demonstrating consistent behavior from 5°C to 55°C [2] [13].

The enthalpy change (ΔH°) associated with the ionization reaction is relatively small, typical of zwitterionic compounds, contributing to the compound's temperature-dependent pKa behavior [14] [15]. The negative entropy change (ΔS°) reflects the increased ordering of water molecules around the charged species, while the Gibbs energy change (ΔG°) can be calculated from the pKa values at different temperatures [15] [20].

Heat capacity changes (ΔCp°) are generally small and positive, indicating minimal structural reorganization during the ionization process [14] [15]. This thermodynamic signature is characteristic of well-designed biological buffers and contributes to the compound's reliable performance under varying conditions [20].

Practical Applications and Buffer System Design

Physiological Relevance and Biological Compatibility

N-(2-Acetamido)-2-aminoethanesulfonic acid demonstrates exceptional compatibility with biological systems, exhibiting minimal interference with enzymatic processes and cellular functions [1] [21] [7]. The compound's design as part of Good's buffer series specifically addresses the limitations of traditional phosphate buffers in biological applications [22] [23].

Unlike phosphate buffers, which can precipitate with divalent cations such as Mg²⁺ and Ca²⁺, N-(2-Acetamido)-2-aminoethanesulfonic acid shows only weak interactions with most metal ions [7]. The compound exhibits strong interactions only with Cu²⁺ and Mg²⁺, while showing weak interactions with Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺ [7]. This selective metal binding profile makes it suitable for applications where metal cofactors are present [22] [23].

The compound's low cell membrane permeability ensures that it remains in the extracellular space when used in cell culture applications, preventing disruption of intracellular pH homeostasis [21] [22] [23]. This property is particularly important for physiological studies where the natural pH regulation mechanisms must remain intact [2] [13].

Analytical and Research Applications

The unique properties of N-(2-Acetamido)-2-aminoethanesulfonic acid have led to its widespread adoption in various analytical and research applications [1] [21] [7]. The compound has been successfully employed in electrophoretic techniques, including both agarose and polyacrylamide gel electrophoresis, where its buffering capacity helps maintain stable pH gradients [1] [7] [24].

In protein separation and purification applications, N-(2-Acetamido)-2-aminoethanesulfonic acid provides stable pH conditions that preserve protein structure and function [7] [24]. The compound's compatibility with enzymatic assays makes it particularly valuable for studies of glucosidases and other pH-sensitive enzymes [7].

Crystallographic applications have also benefited from the use of N-(2-Acetamido)-2-aminoethanesulfonic acid as a buffering agent in protein crystallization solutions [7]. The compound's stability and minimal interference with protein-protein interactions contribute to the formation of high-quality protein crystals suitable for X-ray diffraction studies [7] [25].

Quality Control and Standardization

Purity Requirements and Analytical Standards

High-purity N-(2-Acetamido)-2-aminoethanesulfonic acid typically exceeds 99% purity as determined by neutralization titration [5] [12] [9]. Quality control parameters include minimal UV absorption at 280 nm (typically <0.02 for a 5% aqueous solution), low moisture content (<1% loss on drying), and minimal heavy metal contamination [5] [12] [9].

The compound's stability is demonstrated by its storage at ambient temperature without significant degradation [5] [12] [9]. However, storage in cool, dark conditions (<15°C) is recommended to maintain optimal purity over extended periods [12].

Standardization and Reference Materials

The development of certified reference materials based on N-(2-Acetamido)-2-aminoethanesulfonic acid represents an important advancement in pH standardization for biological applications [2] [13]. These materials offer improved accuracy and reproducibility compared to traditional phosphate-based standards, particularly in applications where phosphate interference is problematic [2] [13].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 28 of 30 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website